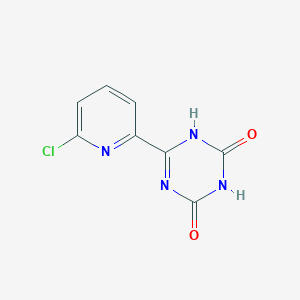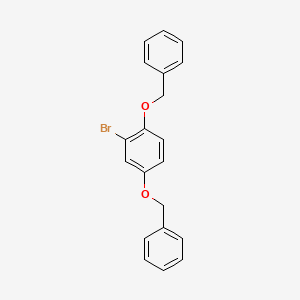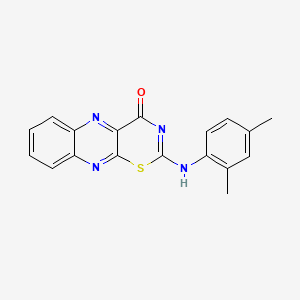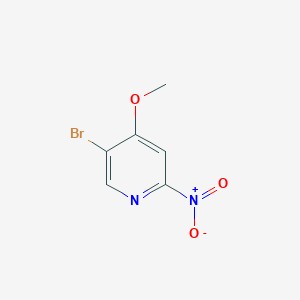![molecular formula C42H92N3O6P B13138380 Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)
Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a long-chain amide linked to a hydroxy-substituted heptadecyl group, which is further modified with a phosphonooxy group. The presence of the ammonium salt enhances its solubility and reactivity in aqueous environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt typically involves multiple steps:
-
Formation of the Heptadecyl Intermediate: : The initial step involves the synthesis of the heptadecyl intermediate, which is achieved through the reduction of a suitable precursor, such as a heptadecyl ketone, using reducing agents like lithium aluminum hydride (LiAlH4).
-
Hydroxylation: : The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position. This can be accomplished using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
-
Phosphorylation: : The hydroxylated intermediate is then phosphorylated using reagents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives to introduce the phosphonooxy group.
-
Amidation: : The final step involves the formation of the amide bond. This is typically achieved by reacting the phosphorylated intermediate with tetracosanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
-
Formation of Ammonium Salt: : The resulting amide is then converted to its ammonium salt form by treatment with an appropriate ammonium source, such as ammonium hydroxide (NH4OH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and phosphonooxy groups. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the amide bond or the phosphonooxy group. Reducing agents like sodium borohydride (NaBH4) are typically used.
-
Substitution: : The hydroxy and phosphonooxy groups can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of ethers or esters
科学的研究の応用
Chemistry
In chemistry, Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is used as a reagent in organic synthesis, particularly in the formation of complex amides and phosphonooxy derivatives. Its unique structure makes it a valuable intermediate in the synthesis of biologically active molecules.
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. The long-chain amide and phosphonooxy groups are believed to interact with cellular membranes, influencing their fluidity and function.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems. Its ability to interact with biological membranes makes it a promising candidate for targeted drug delivery.
Industry
In industrial applications, Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties enhance the stability and performance of these products.
作用機序
The mechanism of action of Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt involves its interaction with cellular membranes and proteins. The compound’s long hydrophobic chain allows it to embed within lipid bilayers, while the hydrophilic phosphonooxy group interacts with membrane proteins and other polar molecules. This dual interaction can modulate membrane fluidity and protein function, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Tetracosanoylphytosphingosine: Similar in structure but lacks the phosphonooxy group.
N-Tetracosanoylserine: Contains a serine residue instead of the heptadecyl group.
N-Tetracosanoylglycerol: Features a glycerol backbone instead of the amide linkage.
Uniqueness
Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is unique due to the presence of both the long-chain amide and the phosphonooxy group. This combination imparts distinct physicochemical properties, such as enhanced solubility and reactivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C42H92N3O6P |
|---|---|
分子量 |
766.2 g/mol |
IUPAC名 |
diazanium;[(2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadecyl] phosphate |
InChI |
InChI=1S/C42H86NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h40-41,44H,3-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3/t40-,41+;;/m0../s1 |
InChIキー |
ADFVSBAEXZLYGS-XBBUOXHPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])[O-])[C@@H](CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
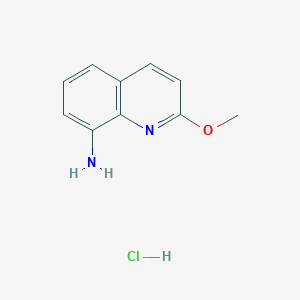
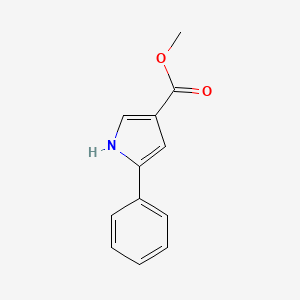
![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
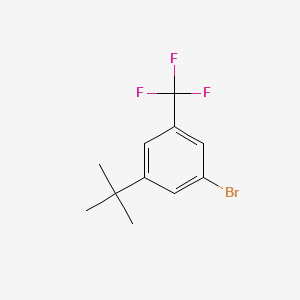
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
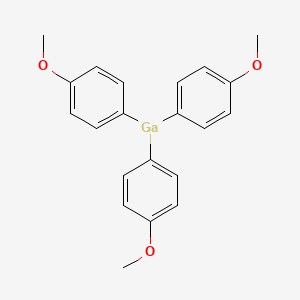
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
